3-Ethoxy-1,2-dihydropyrazin-2-one
Overview
Description
3-Ethoxy-1,2-dihydropyrazin-2-one is a heterocyclic organic compound featuring a pyrazinone ring substituted with an ethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,2-dihydropyrazin-2-one typically involves the reaction of pyrazinone derivatives with ethylating agents under controlled conditions. One common method is the ethylation of 2(1H)-pyrazinone using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyrazinone derivatives.
Substitution: Formation of substituted pyrazinone derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
3-Ethoxy-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The pyrazinone ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrazinone, 3-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
2(1H)-Pyrazinone, 3-propoxy-: Similar structure but with a propoxy group instead of an ethoxy group.
2(1H)-Pyrazinone, 3-butoxy-: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-Ethoxy-1,2-dihydropyrazin-2-one is unique due to the specific properties imparted by the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs with different alkoxy groups.
Properties
IUPAC Name |
3-ethoxy-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6-5(9)7-3-4-8-6/h3-4H,2H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNSGXVUMVZNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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